molecular formula C20H19NO3 B2866008 4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one CAS No. 478033-65-7

4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2866008
CAS No.: 478033-65-7
M. Wt: 321.376
InChI Key: INKVUWIIWTVCTA-VMPITWQZSA-N
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Description

4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is a dihydropyridin-2-one derivative characterized by a 1,2-dihydropyridin-2-one core substituted with a hydroxyl group at position 4, a 5-methylfuran-2-ylmethyl group at position 1, and a trans-configured 3-phenylpropenyl group at position 2. The dihydropyridinone scaffold is widely studied in medicinal chemistry due to its bioisosteric resemblance to pyridine and piperidine moieties, which are prevalent in pharmacologically active compounds. The substituents on this core likely influence electronic properties, steric accessibility, and intermolecular interactions, which are critical for biological activity or material applications.

Properties

IUPAC Name

4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-15-10-11-17(24-15)14-21-13-12-19(22)18(20(21)23)9-5-8-16-6-3-2-4-7-16/h2-8,10-13,22H,9,14H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKVUWIIWTVCTA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)CN2C=CC(=C(C2=O)C/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the pyridinone ring and the subsequent attachment of the furan and phenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Pyrido-Pyrimidinone Derivatives from Pharmacopeial Forum ()

Three pyrido-pyrimidinone analogs were reported:

Compound 1: 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Compound 2: 23-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Compound 3: (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Key Comparisons:

Feature Target Compound Pyrido-Pyrimidinones (1–3) Implications
Core Structure 1,2-dihydropyridin-2-one Pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinones have fused rings, increasing planarity and rigidity.
Substituents Furylmethyl, propenyl Piperidine-linked fluorophenyl/benzisoxazolyl Fluorinated groups (1–3) may enhance metabolic stability and blood-brain barrier penetration.
Stereochemistry Trans-propenyl (E-configuration) E/Z isomers (1/2) and racemic hydroxy (3) Stereochemical variations in (1–3) could impact target selectivity.
Functional Groups Hydroxyl at position 4 Hydroxyimino (1/2), hydroxy (3) Hydroxyimino groups (1/2) may act as chelators; hydroxyls (target/3) participate in H-bonding.

Research Implications:

  • The piperidine linkers in (1–3) introduce conformational flexibility, whereas the target’s rigid propenyl group could restrict rotational freedom.

Methodological Considerations in Structural Analysis

Structural characterization of these compounds likely relies on tools such as:

  • SHELX Suite (): Used for small-molecule crystallography to resolve substituent conformations and hydrogen-bonding networks .
  • WinGX/ORTEP (): Employed for visualizing anisotropic displacement parameters and molecular packing, critical for comparing steric effects of substituents .

Biological Activity

4-Hydroxy-1-[(5-methylfuran-2-yl)methyl]-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one is a complex organic compound belonging to the class of dihydropyridinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H19NO3\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{3}

This structure features a dihydropyridinone core with substituents that include a furan ring and a phenylpropene moiety, which are believed to contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan moiety is particularly notable for its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. Studies have shown that derivatives of furan compounds can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Properties

Several studies have highlighted the anticancer potential of chalcone derivatives, including those structurally related to this compound. For instance, synthetic chalcones have been shown to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression . The specific compound under discussion may also exert similar effects through mechanisms involving the inhibition of cell proliferation and induction of cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. For example, certain chalcone derivatives have been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various in vitro models . The structural features of this compound suggest that it may also possess similar anti-inflammatory capabilities.

The mechanisms through which this compound exerts its biological effects may involve:

1. Modulation of Enzyme Activity:
Chalcone derivatives often interact with various enzymes involved in metabolic pathways, influencing processes such as apoptosis and inflammation.

2. Interaction with Cellular Signaling Pathways:
These compounds may affect signaling pathways such as NF-kB and MAPK, which are crucial in mediating inflammatory responses and cell survival .

3. Induction of Apoptosis:
By promoting the expression of pro-apoptotic factors like Bax while inhibiting anti-apoptotic proteins like Bcl-xL, this compound may facilitate programmed cell death in cancerous cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Maioral et al. (2020)Chalcone derivativeInduced G0/G1 phase arrest in leukemia cells
Chen et al. (2017)LonchocarpinDecreased cell proliferation via caspase activation
Hseu et al. (2018)Flavokawain BInduced G2/M phase arrest in oral carcinoma cells

These studies suggest that the structural characteristics shared by these compounds may confer similar biological activities.

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